N1-(4-fluorobenzyl)-N2-(1-hydroxybutan-2-yl)oxalamide
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Overview
Description
N1-(4-fluorobenzyl)-N2-(1-hydroxybutan-2-yl)oxalamide is a synthetic organic compound characterized by the presence of a fluorobenzyl group and a hydroxybutyl group attached to an oxalamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-fluorobenzyl)-N2-(1-hydroxybutan-2-yl)oxalamide typically involves the reaction of 4-fluorobenzylamine with 1-hydroxybutan-2-amine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
Step 1: Preparation of oxalyl chloride solution in anhydrous dichloromethane.
Step 2: Addition of 4-fluorobenzylamine to the oxalyl chloride solution, followed by stirring at low temperature.
Step 3: Gradual addition of 1-hydroxybutan-2-amine to the reaction mixture, followed by stirring at room temperature.
Step 4: Purification of the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(4-fluorobenzyl)-N2-(1-hydroxybutan-2-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxalamide core can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of N1-(4-fluorobenzyl)-N2-(1-oxobutan-2-yl)oxalamide.
Reduction: Formation of N1-(4-fluorobenzyl)-N2-(1-hydroxybutan-2-yl)amine.
Substitution: Formation of N1-(4-substituted benzyl)-N2-(1-hydroxybutan-2-yl)oxalamide.
Scientific Research Applications
N1-(4-fluorobenzyl)-N2-(1-hydroxybutan-2-yl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-(4-fluorobenzyl)-N2-(1-hydroxybutan-2-yl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity to these targets, while the hydroxybutyl group can modulate the compound’s solubility and bioavailability. The exact pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-chlorobenzyl)-N2-(1-hydroxybutan-2-yl)oxalamide
- N1-(4-methylbenzyl)-N2-(1-hydroxybutan-2-yl)oxalamide
- N1-(4-bromobenzyl)-N2-(1-hydroxybutan-2-yl)oxalamide
Uniqueness
N1-(4-fluorobenzyl)-N2-(1-hydroxybutan-2-yl)oxalamide is unique due to the presence of the fluorine atom in the benzyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets compared to its chloro, methyl, and bromo analogs.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-(1-hydroxybutan-2-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O3/c1-2-11(8-17)16-13(19)12(18)15-7-9-3-5-10(14)6-4-9/h3-6,11,17H,2,7-8H2,1H3,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDWVVOOZTUFLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C(=O)NCC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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